The compound tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate is a derivative of indoline, which is a structural motif commonly found in a variety of biologically active compounds and pharmaceutical intermediates. The tert-butyl group is often used in organic synthesis as a protective group for alcohols and carboxylic acids due to its ability to withstand various reaction conditions and its ease of removal when the protection is no longer needed14.
The tert-butyl group is integral in the synthesis of pharmaceutical intermediates. For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is an important intermediate that can be derived from 5-bromoindole. The compound's structure has been confirmed through various spectroscopic methods and its physicochemical properties have been studied using Density Functional Theory (DFT)3. Such intermediates are crucial for the development of new drugs and therapeutic agents.
Compounds like 2(3)-tert-butyl-4-hydroxyanisole (2(3)-BHA) have been studied for their protective effects against carcinogens, mutagens, and tumor promoters. The mechanisms by which these protective effects are achieved include the induction of detoxifying enzyme systems, alteration of cytochrome P-450 metabolism, and antioxidant effects2. These findings highlight the potential of tert-butyl derivatives in cancer prevention and therapy.
The tert-butyl group also plays a role in radical chemistry, as seen in the carbomethylation of arylacrylamides leading to the synthesis of 3-ethyl-3-substituted indolin-2-one. This process involves a cascade of radical addition and cyclization reactions, facilitated by di-tert-butyl peroxide (DTBP), and tolerates a wide range of functional groups6. Such reactions are valuable for constructing complex molecular architectures in organic synthesis.
Interestingly, the tert-butyl hydroxylated metabolite of butylated hydroxytoluene (BHT), a compound structurally related to tert-butyl derivatives, has been implicated in tumor promotion through the induction of apoptosis in lung epithelial cell lines. This suggests that certain tert-butyl derivatives may have a role in modulating cell death pathways, which could be relevant in the context of cancer research5.
The tert-butyl group is known for its protective effects in synthetic chemistry. For instance, the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives is a well-established practice in the field. These protective groups are stable under a variety of conditions, including in the presence of water or alcohol, and can be removed selectively when desired1. Similarly, tert-butyl aminocarbonate is used as an acylating reagent for amines, offering a faster reaction rate compared to other reagents and the ability to acylate amines even in acidic conditions4. The tert-butyl group's stability and reactivity make it a valuable tool in the synthesis of complex molecules.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: